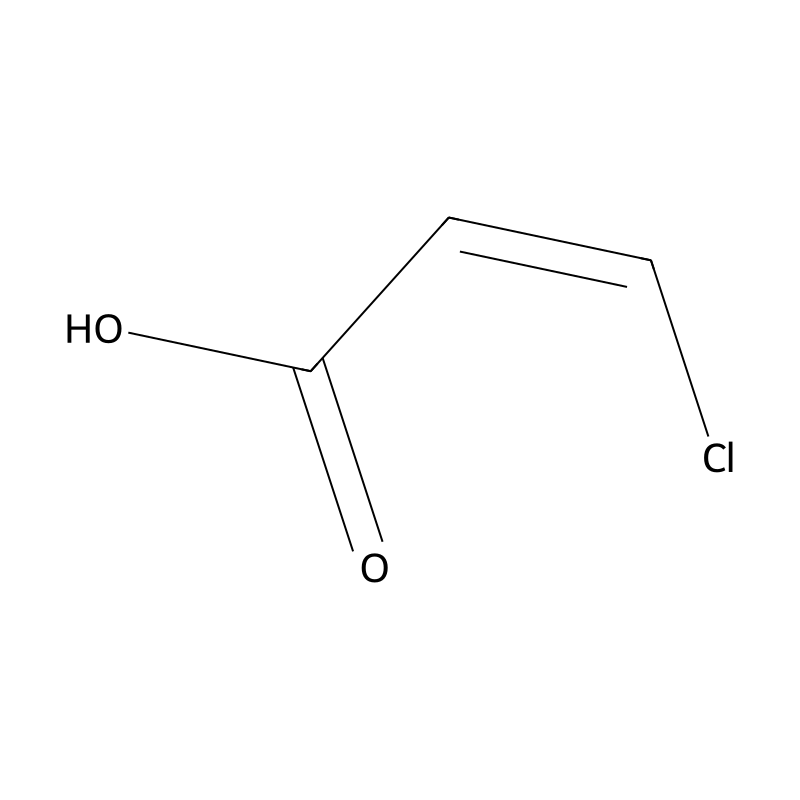cis-3-Chloroacrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biological Occurrence
Research suggests cis-3-CAA is present in a wide range of organisms, from bacteria to humans []. The Human Metabolome Database (HMDB) identifies cis-3-CAA as a metabolite, indicating it's a product of natural processes within living organisms []. However, the specific biological functions of cis-3-CAA in these contexts remain unclear and require further investigation.
Synthetic Applications
Due to its reactive functional groups (carboxyl and enone), cis-3-CAA has potential as a building block in organic synthesis. Scientists have explored its use in the creation of more complex molecules with various applications.
Cis-3-Chloroacrylic acid is an olefinic compound with the chemical formula C₃H₃ClO₂. It is structurally related to acrylic acid, characterized by the presence of a chlorine atom at the third carbon position. This compound is notable for its involvement in various biochemical pathways, particularly in microbial metabolism. Its unique structure allows it to participate in specific enzymatic reactions, making it a subject of interest in both organic chemistry and biochemistry .
Reaction Mechanism
The mechanism of action for cis-CaaD involves several steps:
- Binding: The enzyme binds to cis-3-chloroacrylic acid.
- Hydrolysis: Water molecules participate in the hydrolysis, leading to the release of hydrochloric acid.
- Product Formation: Malonate semialdehyde is formed as a product, which can further participate in various metabolic pathways .
Cis-3-Chloroacrylic acid exhibits biological activity primarily through its interaction with specific enzymes. The compound has been shown to act as a substrate for cis-CaaD, which plays a vital role in microbial degradation processes. Additionally, its derivatives may exhibit antimicrobial properties, although further studies are needed to elucidate these effects comprehensively .
Cis-3-Chloroacrylic acid can be synthesized through various methods, including:
- Halogenation of Acrylic Acid: This method involves the direct chlorination of acrylic acid under controlled conditions.
- Dehydrochlorination: Starting from 3-chloropropanoic acid, dehydration can yield cis-3-chloroacrylic acid.
- Microbial Synthesis: Certain bacteria can produce this compound through metabolic pathways that involve chlorinated substrates .
Cis-3-Chloroacrylic acid has several applications:
- Bioremediation: It serves as an intermediary in the microbial degradation of chlorinated hydrocarbons, aiding in environmental cleanup efforts.
- Chemical Synthesis: The compound is used as a building block in organic synthesis for producing various chemical derivatives and polymers.
- Pharmaceutical Research: Its biological activity makes it a candidate for further research into potential therapeutic applications .
Interaction studies have focused on how cis-3-chloroacrylic acid interacts with enzymes such as cis-CaaD. These studies reveal insights into the enzyme's specificity and catalytic mechanisms, emphasizing the compound's role as a substrate that facilitates hydrolytic dehalogenation reactions. Advanced techniques such as X-ray crystallography have been employed to understand these interactions at a molecular level .
Cis-3-Chloroacrylic acid shares structural similarities with several other compounds, making it essential to compare its properties and applications:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Acrylic Acid | Similar backbone | No halogen substituent; widely used in polymers |
| Trans-3-Chloroacrylic Acid | Geometric isomer | Different spatial arrangement; may exhibit different reactivity |
| 2-Chloropropenoic Acid | Halogenated alkene | Different positioning of chlorine; varied biological activity |
| 3-Bromopropenoic Acid | Halogenated alkene | Bromine substitution affects reactivity and stability |
Cis-3-Chloroacrylic acid's unique chlorination at the third carbon position distinguishes it from these compounds, influencing its reactivity and biological interactions significantly.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
1609-93-4








